![molecular formula C12H8N8O2 B1417677 2-(4-氧代-3,4-二氢咪唑并[5,1-d][1,2,3,5]四嗪-8-基)-1H-苯并[d]咪唑-4-甲酰胺 CAS No. 1706430-63-8](/img/structure/B1417677.png)

2-(4-氧代-3,4-二氢咪唑并[5,1-d][1,2,3,5]四嗪-8-基)-1H-苯并[d]咪唑-4-甲酰胺

描述

This compound is an intermediate for the preparation of the antitumor drug temozolomide and its analogues . It is also known as nor-temozolomide .

Synthesis Analysis

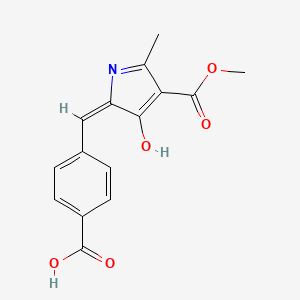

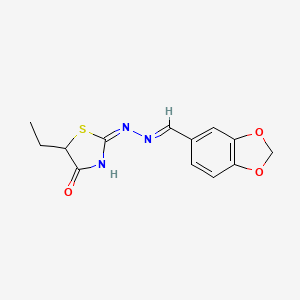

An efficient synthesis of this compound involves the in situ generation of the anion of nor-temozolomide from an N-3-hydroxymethyl derivative of temozolomide . Alkylation of the anion of nor-temozolomide with methyl iodide provides a new route to temozolomide, avoiding the use of methyl isocyanate .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple nitrogen and oxygen atoms. It includes a 4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide group .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can be alkylated with methyl iodide to produce temozolomide . Additionally, a series of new 3-substituted analogues of temozolomide can be prepared by electrophilic substitution of the nor-temozolomide anion .Physical And Chemical Properties Analysis

The compound has a molecular weight of 176.14 . Other physical and chemical properties such as melting point, purity, and infrared spectrum have been reported .科学研究应用

Oncology: Antitumor Activity

This compound has been synthesized and evaluated for its potential antitumor activity. Derivatives of this compound have shown growth inhibition in various human solid tumor cell lines and leukemia HL-60 cell lines . One particular derivative, Compound IVa, demonstrated more activity than other compounds and even the positive control temozolomide . This suggests that modifications of the core structure could lead to new therapeutic agents with enhanced antitumor efficacy.

Medicinal Chemistry: Synthesis of Analogues

The compound serves as an intermediate in the synthesis of temozolomide analogues . Efficient synthesis methods have been developed for nor-temozolomide, which can be further modified to create new analogues . These analogues could potentially have different pharmacological profiles and might be useful in overcoming resistance to current treatments.

Pharmacokinetics: Solubility Enhancement

Researchers have noted that derivatives of this compound exhibit considerably enhanced water solubility . This is a significant pharmacokinetic property as it can improve the bioavailability of the drug, allowing for better absorption and distribution within the body.

Drug Resistance: Mechanism Study

The compound’s derivatives have been studied to understand the mechanism of tumor resistance to alkylating agents like temozolomide . Understanding this mechanism can help in designing drugs that can bypass or inhibit the resistance pathways, making treatments more effective.

Combination Therapy: Synergistic Effects

There is ongoing research into combination therapies of temozolomide with established anticancer drugs . Derivatives of this compound could be used in combination with other drugs to investigate potential synergistic effects that could enhance antitumor activity.

Biochemistry: DNA Interaction

The compound and its derivatives interact with DNA, leading to DNA methylation . This interaction is crucial for its antitumor activity as it can induce apoptosis in cancer cells. Further research into this interaction can provide insights into more targeted cancer therapies.

Drug Development: New Routes of Synthesis

An alternative synthesis route for temozolomide has been developed using the anion of nor-temozolomide, which avoids the use of hazardous materials like methyl isocyanate . This makes the production process safer and more environmentally friendly.

Cell Biology: Cell Line Specificity

The compound’s derivatives have been tested on a variety of human tumor cell lines, including prostate, breast, and colon cancer cell lines . This specificity study helps in understanding which types of cancers might be more responsive to treatment with these compounds.

作用机制

Target of Action

It is synthesized as an intermediate for the preparation of the antitumor drug temozolomide . Temozolomide targets DNA, specifically the guanine segment of a sequence of three or more guanines .

Mode of Action

2-(4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazin-8-yl)-1H-benzo[d]imidazole-4-carboxamide could be hydrolyzed in vivo to form an active metabolite . This active metabolite is similar to the active form of temozolomide, which attacks the guanine segment of a sequence of three or more guanines on DNA leading to DNA methylation .

Biochemical Pathways

Its active metabolite, similar to that of temozolomide, causes dna methylation . This DNA damage can be repaired by O-6-methylguanine-DNA methyltransferase (MGMT) expressed in some tumor cells .

Pharmacokinetics

It is known that the compound could be hydrolyzed in vivo to form an active metabolite .

属性

IUPAC Name |

2-(4-oxo-3H-imidazo[5,1-d][1,2,3,5]tetrazin-8-yl)-1H-benzimidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N8O2/c13-9(21)5-2-1-3-6-7(5)16-10(15-6)8-11-17-19-18-12(22)20(11)4-14-8/h1-4H,(H2,13,21)(H,15,16)(H,17,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIJDSVYJWAWEHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=N2)C3=C4N=NNC(=O)N4C=N3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazin-8-yl)-1H-benzo[d]imidazole-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(2-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417594.png)

![2-[(3,4-Dichloroanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1417596.png)

![2-[(2,4-Dichloroanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1417598.png)

![2-({[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzenol](/img/structure/B1417604.png)

![2-({5-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)-3-methylbutanoic acid](/img/structure/B1417605.png)

![2-{[(E)-2-(ethoxycarbonyl)-3-oxo-1-butenyl]amino}-2-phenylacetic acid](/img/structure/B1417611.png)

![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl chloro(phenyl)acetate](/img/structure/B1417612.png)

![6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1417615.png)